molecular formula C10H21ClO B13645899 3-(Chloromethyl)-1-ethoxy-3-ethylpentane

3-(Chloromethyl)-1-ethoxy-3-ethylpentane

Cat. No.: B13645899
M. Wt: 192.72 g/mol
InChI Key: BPVMQDCOTGZFBD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethoxy-3-ethylpentane is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and an ethyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-ethoxy-3-ethylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethoxy-3-ethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the chlorine atom.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include alcohols or aldehydes.

    Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)-1-ethoxy-3-ethylpentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drug candidates, particularly those requiring specific functional groups for activity.

    Material Science: It is used in the preparation of polymers and other materials with unique properties.

    Agricultural Chemistry: The compound can be employed in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and ethyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-ethoxy-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.

    3-(Chloromethyl)-1-ethoxy-3-propylpentane: Similar structure but with a propyl group instead of an ethyl group.

    3-(Chloromethyl)-1-methoxy-3-ethylpentane: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

3-(Chloromethyl)-1-ethoxy-3-ethylpentane is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the chloromethyl and ethoxy groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxy-3-ethylpentane

InChI

InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-8-12-6-3/h4-9H2,1-3H3

InChI Key

BPVMQDCOTGZFBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCOCC)CCl

Origin of Product

United States

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